molecular formula C19H19FN2O2S B2661762 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone CAS No. 851865-30-0

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No. B2661762
CAS RN: 851865-30-0
M. Wt: 358.43
InChI Key: WQFHSWFITBIROA-UHFFFAOYSA-N
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Description

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone have been investigated for their antimicrobial properties. Notably, derivatives synthesized using techniques like the Gewald synthesis and the Vilsmeier-Haack reaction demonstrated significant antimicrobial activity, particularly against specific bacterial and fungal organisms (Puthran et al., 2019).

Antioxidant and Anticancer Activity

Research has also focused on the antioxidant and anticancer potential of derivatives of this compound. Studies have shown that certain derivatives possess considerable antioxidant properties and exhibit activity against cancer cell lines such as human glioblastoma U-87 and breast cancer MDA-MB-231, highlighting their therapeutic potential (Tumosienė et al., 2020).

Anti-Cancer Effects on Laryngeal Carcinoma

In vitro studies have demonstrated that certain sulfur-containing heterocyclic analogs of this compound, particularly those with hydroxyl groups, show selective antiproliferative activity against laryngeal cancer cells. These compounds have been found to induce apoptosis and arrest cancer cells in the Sub-G1 phase, suggesting their potential as chemotherapeutic agents (Haridevamuthu et al., 2023).

Role in Fluorescent Molecular Structures

The compound has been utilized in the synthesis of twisted π-conjugated molecules, leading to the creation of crystals with varied fluorescent colors. This application is significant in the field of material science, particularly for the development of organic light-emitting transistors and other photonic devices (Dong et al., 2012).

Synthesis of Functionalized Sulfur-Containing Molecules

The compound's derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in carcinoma cells, highlighting its relevance in cancer research and potential therapeutic applications (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-24-17-7-5-14(6-8-17)12-18(23)22-10-9-21-19(22)25-13-15-3-2-4-16(20)11-15/h2-8,11H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFHSWFITBIROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethanone

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